![molecular formula C18H19ClN4O6S B298051 N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B298051.png)
N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide, commonly known as CNB-001, is a novel compound that has been synthesized for its potential therapeutic applications. CNB-001 has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Wirkmechanismus
The neuroprotective effects of CNB-001 are thought to be mediated by its ability to activate the Nrf2/ARE signaling pathway. This pathway plays a critical role in regulating cellular defense mechanisms against oxidative stress and inflammation. CNB-001 has also been found to modulate the expression of several key proteins involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
CNB-001 has been shown to reduce oxidative stress and inflammation in neuronal cells, which can lead to improved neuronal survival and function. It has also been found to modulate the expression of several key proteins involved in synaptic plasticity, which can improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CNB-001 is its ability to exhibit neuroprotective effects in a variety of experimental models of neurological disorders. This makes it a promising candidate for further preclinical and clinical development. However, one limitation of CNB-001 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CNB-001. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of dosing regimens and administration routes for CNB-001 in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of CNB-001 and to identify potential therapeutic targets for the treatment of neurological disorders.
Synthesemethoden
The synthesis of CNB-001 involves several steps, starting with the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form 2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)acetic acid. This intermediate is then reacted with 4-ethoxyaniline and methanesulfonyl chloride to form the final product, CNB-001.
Wissenschaftliche Forschungsanwendungen
CNB-001 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. It has been found to exhibit neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
Produktname |
N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide |
---|---|
Molekularformel |
C18H19ClN4O6S |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H19ClN4O6S/c1-3-29-16-7-4-14(5-8-16)22(30(2,27)28)12-18(24)21-20-11-13-10-15(23(25)26)6-9-17(13)19/h4-11H,3,12H2,1-2H3,(H,21,24)/b20-11+ |
InChI-Schlüssel |
ILXUWARHWPIKKG-RGVLZGJSSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C |
SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.